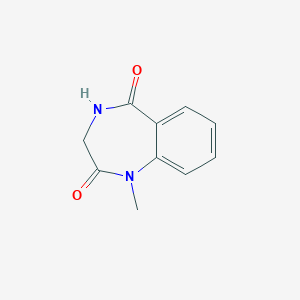

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Description

Properties

IUPAC Name |

1-methyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUESRUHFMTYDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393659 | |

| Record name | 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-42-2 | |

| Record name | 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, a key heterocyclic scaffold of interest in medicinal chemistry. This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

The 1,4-benzodiazepine-2,5-dione core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The targeted compound, this compound, is a specific analogue within this class. Its synthesis is of interest for the development of novel therapeutic agents. This guide will focus on the most common and effective synthetic strategies for obtaining this molecule.

Primary Synthetic Route

The most prevalent and efficient method for the synthesis of this compound involves a two-step process. The first step is the reaction of N-methylisatoic anhydride with glycine or a glycine ester to form the intermediate N-(2-(methylamino)benzoyl)glycine. The second step is the subsequent intramolecular cyclization of this intermediate to yield the desired benzodiazepine-2,5-dione.

dot

Caption: General synthetic pathway for this compound.

Experimental Protocols

Synthesis of N-(2-(methylamino)benzoyl)glycine (Intermediate)

Materials:

-

N-Methylisatoic anhydride

-

Glycine

-

Aqueous Sodium Hydroxide (1 M)

-

Hydrochloric Acid (concentrated)

-

Water

-

Ethanol

Procedure:

-

A solution of glycine (1.0 equivalent) in 1 M aqueous sodium hydroxide (2.0 equivalents) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

N-Methylisatoic anhydride (1.0 equivalent) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 4-6 hours, during which the anhydride will dissolve and react. The reaction can be monitored by TLC.

-

After the reaction is complete, the solution is cooled in an ice bath and acidified to a pH of approximately 2 with concentrated hydrochloric acid.

-

The precipitated white solid, N-(2-(methylamino)benzoyl)glycine, is collected by vacuum filtration.

-

The crude product is washed with cold water and then recrystallized from an ethanol/water mixture to afford the pure intermediate.

Synthesis of this compound (Final Product)

Materials:

-

N-(2-(methylamino)benzoyl)glycine

-

Acetic anhydride

-

Pyridine

Procedure:

-

The dried N-(2-(methylamino)benzoyl)glycine (1.0 equivalent) is suspended in a mixture of acetic anhydride (5.0 equivalents) and pyridine (1.0 equivalent) in a round-bottom flask.

-

The mixture is heated to reflux (approximately 100-120 °C) for 2-4 hours. The progress of the cyclization can be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the excess acetic anhydride and pyridine are removed under reduced pressure.

-

The resulting residue is triturated with cold water, and the solid product is collected by vacuum filtration.

-

The crude product is washed with water and then recrystallized from ethanol to yield pure this compound.

Quantitative Data

The following table summarizes yields for the synthesis of various 1,4-benzodiazepine-2,5-dione derivatives from the literature, providing a comparative context for the expected yield of the target molecule.

| Entry | Starting Materials | Product | Yield (%) | Reference |

| 1 | Isatoic anhydride, Glycine methyl ester HCl | 3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione | 62.5 | [1] |

| 2 | Isatoic anhydride, Alanine methyl ester HCl | 3-methyl-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione | 63.1 | [1] |

| 3 | 1-(2-bromobenzyl)azetidine-2-carboxamide | 3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-one | 97 | [3] |

| 4 | 1-(2-bromobenzyl)azetidine-2-carboxamide | 4-Methyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-one | 91 | [3] |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.

dot

Caption: Laboratory workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving the reaction of N-methylisatoic anhydride with glycine followed by cyclization. This guide provides a robust framework for researchers to undertake the synthesis of this and related compounds. Further optimization of reaction conditions may lead to improved yields and purity. The provided data and workflows are intended to facilitate the efficient and successful execution of this synthetic procedure in a laboratory setting.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS: 1133-42-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, also identified in scientific literature as BNZ-2, is a small molecule belonging to the benzodiazepine class of compounds. While the broader benzodiazepine family is well-known for its effects on the central nervous system, primarily through modulation of the GABA-A receptor, emerging research has highlighted distinct biological activities for specific derivatives. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its synthesis, biological activities, and associated experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis in a research setting.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1133-42-2 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.2 g/mol |

| IUPAC Name | This compound |

| SMILES | CN1C2=CC=CC=C2C(=O)NCC1=O |

| Storage Temperature | 2-8°C |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Hypothetical)

Materials:

-

N-methylisatoic anhydride

-

Glycine

-

Triethylamine

-

Water

-

Acetic anhydride

-

Appropriate solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Reaction: A mixture of finely ground N-methylisatoic anhydride, glycine, and triethylamine in water is stirred at room temperature. The reaction progress is monitored until all solid material has dissolved.

-

Work-up: Volatile materials are removed under reduced pressure.

-

Cyclization: The resulting intermediate is heated to reflux in acetic anhydride to facilitate cyclization.

-

Purification: The crude product is cooled, and the crystalline material is collected. Further purification can be achieved by recrystallization from a suitable solvent system.

Note: This is a proposed protocol based on the synthesis of a similar compound and would require optimization.

Biological Activity

Research has identified two primary areas of biological activity for this compound (BNZ-2): antileishmanial and immunomodulatory effects.

Antileishmanial Activity

BNZ-2 has been identified as a new benzodiazepine analog effective against Leishmania amastigotes in vitro.[4][5][6][7][8]

Table 2: In Vitro Antileishmanial Activity of BNZ-2

| Parameter | Organism | Value |

| IC₅₀ | Leishmania amastigotes | Data not available in abstracts |

Note: While the abstracts confirm in vitro activity, the specific IC₅₀ value was not provided.

Immunomodulatory Activity

BNZ-2 has been shown to modulate the activity of cytotoxic T cells by specifically inhibiting the effects of the cytokines Interleukin-15 (IL-15) and Interleukin-21 (IL-21).[9] This suggests a potential therapeutic application in immune disorders characterized by the upregulation of these cytokines.

Caption: BNZ-2's inhibitory effect on T-cell activation.

Pharmacology and Toxicology

Metabolism

The metabolism of BNZ-2 has been investigated in isolated rat hepatocytes and rat liver microsomes.[4][6][10]

Metabolic Pathways:

-

N-demethylation: Removal of the methyl group at the N-1 position.

-

Hydroxylation: Addition of a hydroxyl group to the molecule.

-

O-glucuronidation: Subsequent conjugation of the hydroxylated metabolite with glucuronic acid.

Caption: Metabolic transformations of BNZ-2.

Toxicology

The toxicity of BNZ-2 was assessed in a murine macrophage cell line.[4][6]

Table 3: In Vitro Toxicity of BNZ-2 in Murine Macrophages

| Concentration | Effect on Cell Viability | Effect on Reduced Glutathione (GSH) |

| Up to 100 µM | No effect | Depletion |

These findings suggest that while BNZ-2 does impact cellular redox balance by depleting glutathione, it does not cause immediate cell death at the tested concentrations. The mechanism of GSH depletion by BNZ-2 was found to be different from that of flurazepam, as BNZ-2 did not inhibit glutathione reductase activity.[4]

Experimental Protocols

The following are detailed methodologies for key experiments based on the descriptions provided in the scientific literature abstracts.

In Vitro Antileishmanial Activity Assay (Inferred)

-

Cell Culture: Leishmania promastigotes are cultured in appropriate media. Macrophages are cultured and seeded in multi-well plates.

-

Infection: Macrophages are infected with Leishmania promastigotes, which then transform into amastigotes within the host cells.

-

Treatment: Infected macrophages are treated with various concentrations of BNZ-2.

-

Incubation: The treated cells are incubated for a specified period.

-

Assessment: The number of amastigotes per macrophage is determined using microscopy and staining techniques. The IC₅₀ value is calculated as the concentration of BNZ-2 that reduces the number of amastigotes by 50% compared to untreated controls.

Metabolism in Rat Hepatocytes and Microsomes

-

Preparation: Isolated rat hepatocytes and liver microsomes are prepared using standard laboratory procedures.

-

Incubation: BNZ-2 is incubated with the hepatocytes or microsomes in a suitable buffer system containing necessary cofactors (e.g., NADPH for microsomal studies).

-

Sampling: Aliquots are taken at various time points.

-

Analysis: The samples are analyzed by LC-MS/MS to identify and quantify the parent compound (BNZ-2) and its metabolites.

Caption: Experimental workflow for metabolism studies.

Macrophage Toxicity Assay

-

Cell Culture: A murine macrophage cell line is cultured and seeded in multi-well plates.

-

Treatment: The macrophages are treated with various concentrations of BNZ-2 (up to 100 µM).

-

Incubation: The cells are incubated for a specified period.

-

Cell Viability Assessment: Cell viability is determined using a standard assay, such as the MTT or MTS assay.

-

Glutathione (GSH) Content Assessment: The intracellular concentration of reduced glutathione is measured using a commercially available GSH assay kit.

Conclusion

This compound (BNZ-2) is an intriguing benzodiazepine derivative with demonstrated antileishmanial and immunomodulatory activities. Its metabolic profile and in vitro toxicity have been partially characterized, revealing a distinct mechanism of action compared to classic benzodiazepines. Further research is warranted to fully elucidate its therapeutic potential, including the determination of specific potency values (e.g., IC₅₀), in vivo efficacy studies, and a more in-depth investigation into its mechanism of action, particularly concerning its interaction with the parasite's trypanothione system and its signaling pathways in immune cells. The information compiled in this guide provides a solid foundation for future investigations into this promising compound.

References

- 1. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. EQ-102 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a member of the benzodiazepine class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this specific derivative. It includes a summary of its calculated and available experimental data, a generalized experimental protocol for its synthesis and characterization, and a discussion of its presumed biological mechanism of action based on the activities of related benzodiazepine compounds. This document aims to serve as a valuable resource for researchers and professionals involved in the study and development of novel therapeutics based on the benzodiazepine scaffold.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. While experimental data for some properties of this specific molecule are limited in publicly available literature, a combination of computed values and data from related compounds allows for a reasonable estimation of its characteristics.

Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are computationally derived and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | --- |

| Molecular Weight | 190.20 g/mol | --- |

| CAS Number | 1133-42-2 | --INVALID-LINK-- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | --- |

| pKa | Not available | --- |

| logP (XLogP3) | 0.4 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Topological Polar Surface Area | 49.4 Ų | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from N-methylanthranilic acid.

Step 1: N-acylation of N-methylanthranilic acid with chloroacetyl chloride

To a solution of N-methylanthranilic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C, is added triethylamine (1.1 equivalents). Chloroacetyl chloride (1.1 equivalents) is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-(chloroacetyl)-N-methylanthranilic acid intermediate.

Step 2: Intramolecular cyclization

The crude N-(chloroacetyl)-N-methylanthranilic acid is dissolved in a suitable solvent like dimethylformamide (DMF). A base, such as potassium carbonate (2-3 equivalents), is added, and the mixture is heated to 80-100 °C for 4-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, poured into water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Characterization

The synthesized compound would be characterized using standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carbonyl groups of the dione.

-

Melting Point: The melting point of the purified compound would be determined as an indicator of purity.

Biological Activity and Signaling Pathways

Specific biological studies on this compound are not extensively reported. However, based on its structural similarity to other benzodiazepines, its primary biological target is expected to be the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1]

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[1] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[1] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This mechanism is responsible for the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of drugs.

The following diagrams illustrate the general synthetic workflow and the presumed signaling pathway.

Caption: Generalized synthetic workflow for this compound.

Caption: Presumed mechanism of action via positive allosteric modulation of the GABA-A receptor.

Conclusion

This compound represents an interesting scaffold for further investigation within the broader class of benzodiazepines. While a complete experimental physicochemical profile is not yet available, the existing data and predictive models provide a solid foundation for future research. The generalized synthetic protocol outlined in this guide offers a viable route for its preparation, which will enable more detailed experimental studies. Further investigation into its specific biological targets and signaling pathways is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This document serves as a starting point for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione belongs to the benzodiazepine class of compounds, which are renowned for their wide range of therapeutic applications, primarily targeting the central nervous system (CNS).[1] The core 1,4-benzodiazepine structure is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[2] While many benzodiazepines are utilized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, derivatives of the 1,4-benzodiazepine-2,5-dione class have also been investigated for other activities, including anti-tubercular and melanocortin receptor agonism.[3][4][5] The addition of a methyl group at the N1 position is a common modification in benzodiazepine chemistry, often influencing potency and metabolic stability.

Core Putative Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The principal mechanism of action for classical benzodiazepines is the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] GABA is the primary inhibitory neurotransmitter in the CNS. It is highly probable that this compound shares this mechanism.

The GABA-A Receptor Complex

GABA-A receptors are pentameric ligand-gated ion channels, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) ion pore. The binding of GABA to its recognition sites on these receptors causes the channel to open, allowing an influx of Cl⁻ ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Benzodiazepine Binding Site and Allosteric Modulation

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, located at the interface of the α and γ subunits.[6] This binding does not open the chloride channel directly but instead induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.[6][7] This potentiation of GABA's effect leads to a greater influx of chloride ions for a given concentration of GABA, resulting in enhanced neuronal inhibition.

Potential Alternative Mechanisms of Action

While GABA-A receptor modulation is the most probable mechanism, the 1,4-benzodiazepine-2,5-dione scaffold has been associated with other biological activities, suggesting that this compound could have additional or alternative mechanisms of action.

-

Melanocortin Receptor Agonism: Some 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent agonists for melanocortin receptors (MC1-5), which are G-protein coupled receptors involved in various physiological processes.[4]

-

Anti-mycobacterial Activity: Certain compounds with this core structure have shown promising activity against Mycobacterium tuberculosis, with docking studies suggesting inhibition of the enoyl acyl carrier protein.[5]

-

Anticholinesterase Activity: Structurally related compounds have demonstrated the ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission.[8]

Further research is necessary to determine if this compound exhibits any of these alternative activities.

Quantitative Data Summary (Hypothetical)

No specific quantitative data for this compound has been published. The following table presents hypothetical data based on typical values for active 1,4-benzodiazepine derivatives to illustrate the expected parameters.

| Parameter | Receptor/Assay | Value | Unit |

| EC₅₀ | GABA-A Receptor (α₁β₂γ₂) | 50 - 200 | nM |

| Kᵢ | Benzodiazepine Binding Site | 20 - 100 | nM |

| MIC | M. tuberculosis H37Rv | > 50 | µg/mL |

| IC₅₀ | Acetylcholinesterase | > 10 | µM |

Detailed Experimental Protocols

To elucidate the precise mechanism of action of this compound, the following experimental protocols, generalized from standard practices in the field, would be employed.

Radioligand Binding Assay

This assay quantifies the affinity of the compound for the benzodiazepine binding site on the GABA-A receptor.

-

Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate the crude synaptosomal membrane fraction containing GABA-A receptors.

-

Incubation: Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of this compound.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the equilibrium dissociation constant (Kᵢ).

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the effect of the compound on the function of the GABA-A receptor in Xenopus oocytes.

-

Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂).

-

Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

-

Drug Application: Perfuse the oocyte with a solution containing a submaximal concentration of GABA (e.g., EC₁₀) to elicit a baseline chloride current.

-

Co-application: Co-apply GABA with varying concentrations of this compound and measure the potentiation of the GABA-induced current.

-

Data Analysis: Plot the potentiation against the compound concentration to determine the EC₅₀ value.

Conclusion

References

- 1. isca.me [isca.me]

- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,4-Benzodiazepines and gamma-aminobutyric acid: pharmacological and biochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Landscape of 1,4-Benzodiazepine-2,5-diones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodiazepine scaffold is a well-established "privileged structure" in medicinal chemistry, historically known for its applications in treating central nervous system disorders. However, the introduction of a dione functionality at the 2 and 5 positions creates a distinct chemical entity, the 1,4-benzodiazepine-2,5-dione core, which has emerged as a promising framework for developing novel therapeutic agents across various disease areas, notably in oncology and infectious diseases. This guide provides a detailed overview of the biological activities of these derivatives, focusing on quantitative data, mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of 1,4-benzodiazepine-2,5-dione derivatives. These compounds have demonstrated efficacy against a broad range of human cancer cell lines, operating through mechanisms that distinguish them from traditional benzodiazepines.

Mechanism of Action: Inhibition of Protein Synthesis

Recent studies have identified a novel mechanism of action for potent antitumor 1,4-benzodiazepine-2,5-diones. A lead compound, designated 52b , was found to exert its anticancer effects by inhibiting protein synthesis.[1][2][3] This inhibition leads to downstream cellular events, including cell cycle arrest and the induction of apoptosis, ultimately preventing tumor growth.[1][2] Polysome profile analysis confirmed that compound 52b effectively disrupts the translation process in cancer cells.[1][2] This mode of action is a significant finding, presenting a new avenue for therapeutic intervention in oncology.

Structure-Activity Relationship (SAR)

Initial screenings identified 1,4-benzodiazepine-2,5-dione (BZD) 11a as a hit compound with an average 50% growth inhibitory concentration (GI₅₀) of 0.24 μM across 60 human tumor cell lines.[1][3] Subsequent SAR studies revealed key structural features essential for potent anticancer activity:

-

C7-Position : A 3,5-dimethylphenoxy group at this position was found to be critical for activity.[2][3] Altering the methyl group positions or the linker length resulted in decreased potency.[3]

-

C8-Position : An aryl amide group appears important for maintaining antitumor effects.[3]

-

Aryl Amide Substituent : A 3,4,5-trimethoxy substituent on the phenyl group of the aryl amide significantly enhanced potency. Further substitution with bromine at this moiety increased activity even more, leading to the highly potent compound 52b .[3]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the growth inhibitory concentrations for key 1,4-benzodiazepine-2,5-dione derivatives against human cancer cell lines.

| Compound ID | Average GI₅₀ (μM) | Cell Lines | Notes | Reference |

| 11a | 0.24 | NCI-60 Panel | Initial hit compound from library screening. | [1][3] |

| 52b | Not specified (highly potent) | Lung Cancer Cells | Optimized lead compound; demonstrated significant tumor growth prevention in a xenograft mouse model.[1] | [1][2] |

| 11e | > 50 | Not specified | 2,3,4-trimethoxy substitution resulted in loss of activity. | [2] |

| 12 | > 50 | Not specified | Replacement of carbonyl (C=O) with methylene (CH₂) led to loss of activity. | [2] |

Experimental Protocols

This protocol is used to determine the in vitro growth inhibitory activity of compounds against a panel of 60 human cancer cell lines.

-

Cell Plating : Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[4]

-

Time Zero Plates : After the 24-hour incubation, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to establish the cell population at the time of drug addition (Tz).[4]

-

Compound Addition : The test compounds are added to the remaining plates at various concentrations (for a five-dose screen) or a single high dose (e.g., 10⁻⁵ M for an initial screen).[4]

-

Incubation : Plates are incubated with the compound for an additional 48 hours.[4]

-

Cell Viability Assay (Sulforhodamine B - SRB) :

-

After incubation, cells are fixed in situ by adding cold 50% (w/v) TCA and incubating for 60 minutes at 4°C.

-

The supernatant is discarded, and plates are washed five times with tap water and air-dried.[4]

-

100 μL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and plates are incubated for 10 minutes at room temperature.[4]

-

Unbound dye is removed by washing five times with 1% acetic acid, and plates are air-dried.[4]

-

Bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

-

Data Analysis : The GI₅₀ value, the concentration causing 50% inhibition of cell growth relative to the control, is calculated from the dose-response curves.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Preparation : Harvest approximately 1-2 x 10⁶ cells and wash them with ice-cold Phosphate Buffered Saline (PBS).

-

Fixation : Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.[5]

-

Washing : Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Staining : Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA-binding dye, and RNase A (to prevent staining of double-stranded RNA).[1][5] Incubate in the dark for 15-30 minutes at room temperature.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[1]

This technique separates ribosomal subunits, monosomes, and polysomes by ultracentrifugation through a sucrose gradient to assess the status of active translation.[2]

-

Cell Treatment : Treat cells with the test compound. Prior to harvesting, add cycloheximide (100 µg/mL) for 5-10 minutes to "freeze" ribosomes on the mRNA transcripts.[3]

-

Cell Lysis : Lyse the cells in a specialized polysome extraction buffer on ice.[6]

-

Gradient Preparation : Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.[3]

-

Ultracentrifugation : Carefully layer the cytoplasmic lysate onto the sucrose gradient and centrifuge at high speed (e.g., ~235,000 x g) for 1.5-2 hours at 4°C.[2]

-

Fractionation : The gradient is fractionated from top to bottom while continuously monitoring the absorbance at 254 nm. This generates a profile showing peaks corresponding to 40S/60S ribosomal subunits, 80S monosomes, and polysomes.[6]

-

Analysis : A decrease in the polysome peaks relative to the monosome peak in compound-treated cells indicates an inhibition of protein synthesis.

This in vivo model assesses the antitumor efficacy of a compound.

-

Cell Implantation : Human tumor cells (e.g., NCI-H522 non-small-cell lung cancer cells) are suspended in an appropriate medium and subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).[1][7]

-

Tumor Growth : The tumors are allowed to grow to a palpable, designated volume.[8]

-

Treatment : Mice are randomized into control and treatment groups. The test compound is administered according to a predetermined schedule and route (e.g., intraperitoneal injection).[1]

-

Monitoring : Tumor volume and body weight are measured at regular intervals throughout the study.

-

Endpoint : The experiment is concluded when tumors in the control group reach a specific size, or at a predetermined time point. The antitumor effect is evaluated by comparing the tumor growth in the treated groups to the control group.[1]

Antimicrobial and Anti-tubercular Activity

The 1,4-benzodiazepine-2,5-dione scaffold has also been investigated for its potential against various pathogens, including bacteria and Mycobacterium tuberculosis.

Mechanism of Action: Enzyme Inhibition

For anti-tubercular activity, docking studies suggest that 1,4-benzodiazepine-2,5-diones may act by inhibiting the enoyl acyl carrier protein (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.[5] This inhibition disrupts the integrity of the cell wall, leading to bacterial death.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for lead anti-tubercular compounds.

| Compound ID | MIC (μg/mL) | Target Organism | Notes | Reference |

| 4h | 1.55 | Mycobacterium tuberculosis H37Rv | Exhibited potent activity. | [5] |

| 4f | 2.87 | Mycobacterium tuberculosis H37Rv | Exhibited potent activity. | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

-

Compound Preparation : Prepare a stock solution of the test compound and create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[10]

-

Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[11]

-

Inoculation : Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation : Incubate the plate at 37°C for 16-20 hours.[9]

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

General Experimental Workflow

The discovery and development of biologically active 1,4-benzodiazepine-2,5-dione derivatives typically follow a structured workflow, from initial synthesis and screening to in-depth mechanistic studies and in vivo validation.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 3. Polysome Profiling Analysis [bio-protocol.org]

- 4. dctd.cancer.gov [dctd.cancer.gov]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. Polysome Fractionation to Analyze mRNA Distribution Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xenograft Tumor Model Protocol_实验方法 [protocol.everlab.net]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One moment, please... [microbeonline.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Crystal Structure of 1,4-Benzodiazepine-2,5-diones

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a detailed overview of the structural and synthetic aspects of 1,4-benzodiazepine-2,5-diones, a core scaffold in medicinal chemistry. Due to the absence of a publicly available crystal structure for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, this guide presents the crystallographic data of a closely related analogue, 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, to illuminate the structural characteristics of this important class of compounds.

Crystal Structure Analysis of a 1,5-Benzodiazepine Analogue

The crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine provides valuable insights into the conformational properties of the benzodiazepine ring system. The analysis reveals a non-planar diazepine ring adopting a boat–sofa conformation.[1][2] The crystal packing is stabilized by a network of intermolecular hydrogen bonds and π–π stacking interactions.[1][2]

Crystallographic Data

The following table summarizes the key crystallographic data for the analogue compound (CCDC reference: 2440877).[2]

| Parameter | Value |

| Chemical Formula | C₂₁H₁₈N₂O₄ |

| Molecular Weight | 362.37 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.3757 (1) |

| b (Å) | 7.7506 (1) |

| c (Å) | 17.9997 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 847.49 (3) |

| Z | 2 |

Selected Bond Lengths and Angles

A selection of important bond lengths and angles within the benzodiazepine core of the analogue are presented below. These values are crucial for understanding the geometry and electronic nature of the scaffold.

| Bond | Length (Å) |

| N1–C1 | 1.355 (2) |

| C1–C2 | 1.515 (2) |

| C2–C3 | 1.523 (2) |

| C3–N2 | 1.463 (2) |

| N2–C4 | 1.378 (2) |

| C4–C9 | 1.405 (2) |

| C9–N1 | 1.431 (2) |

| Angle | Degrees (°) |

| C9–N1–C1 | 130.71 (12) |

| N1–C1–C2 | 117.10 (2) |

| C1–C2–C3 | 114.17 (11) |

| C2–C3–N2 | 108.97 (11) |

| C3–N2–C4 | 128.91 (11) |

| N2–C4–C9 | 127.38 (12) |

| C4–C9–N1 | 126.21 (12) |

Experimental Protocols

General Synthesis of 1,4-Benzodiazepine-2,5-diones

A representative method for the synthesis of the 1,4-benzodiazepine-2,5-dione scaffold involves a multi-step process starting from commercially available precursors. The following is a generalized protocol based on established literature.[3]

Step 1: Synthesis of N-substituted anthranilic acid An appropriate anthranilic acid is reacted with an α-amino acid ester in the presence of a coupling agent (e.g., DCC, EDC) to form an amide intermediate.

Step 2: Cyclization to form the benzodiazepine ring The intermediate is then treated with a base (e.g., sodium ethoxide, TMG) to promote intramolecular cyclization, leading to the formation of the 1,4-benzodiazepine-2,5-dione ring system.[3]

Step 3: N-Alkylation (for N-methylated derivatives) For the synthesis of N-methylated analogues such as this compound, the final product from Step 2 can be subjected to N-alkylation using a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base.

Single-Crystal X-ray Diffraction Protocol

The following outlines a general procedure for obtaining single-crystal X-ray diffraction data for small organic molecules.

1. Crystal Growth:

-

High-quality single crystals are essential for successful X-ray diffraction analysis.[4]

-

Crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Other techniques include vapor diffusion and slow cooling of a saturated solution.

2. Crystal Mounting:

-

A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[4]

-

The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

3. Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The crystal is exposed to a monochromatic X-ray beam.

-

The diffraction pattern is recorded on a detector as the crystal is rotated.[4]

4. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.

Biological Signaling Pathways

1,4-Benzodiazepine-2,5-diones have been identified as modulators of various biological pathways. For example, certain derivatives act as agonists of melanocortin receptors, which are G-protein coupled receptors (GPCRs) involved in energy homeostasis and other physiological processes.

Activation of a melanocortin receptor (e.g., MC4R) by a benzodiazepine agonist would lead to the activation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

Conclusion

While the specific crystal structure of this compound remains to be determined, analysis of closely related analogues provides a solid foundation for understanding the three-dimensional architecture of this important heterocyclic scaffold. The synthetic protocols outlined herein offer a general approach for the preparation of a diverse range of 1,4-benzodiazepine-2,5-dione derivatives for further investigation. The exploration of their interactions with biological targets, such as the melanocortin receptors, highlights the potential of this chemical class in the development of novel therapeutics. This guide serves as a valuable resource for researchers engaged in the design, synthesis, and structural analysis of new benzodiazepine-based compounds.

References

Technical Guide: Spectroscopic Data for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide presents a comprehensive analysis based on the spectral data of the parent compound, 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, and established principles of spectroscopic interpretation. Detailed experimental protocols for the analysis of benzodiazepine derivatives are also provided, alongside graphical representations of the analytical workflows.

Introduction

This compound is a derivative of the benzodiazepine class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate spectroscopic data is crucial for the identification, characterization, and quality control of such compounds in research and development. This guide aims to provide a foundational understanding of the expected NMR and MS spectral characteristics of this specific N-methylated derivative.

Predicted and Comparative Spectroscopic Data

Mass Spectrometry Data

The mass spectrum of the parent compound, 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, is characterized by its molecular ion peak. The introduction of a methyl group at the N-1 position in this compound will result in a predictable mass shift.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Molecular Ion Peak (m/z) |

| 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | C₉H₈N₂O₂ | 176.17[1] | 176 |

| This compound | C₁₀H₁₀N₂O₂ | 190.19 | 190 |

NMR Spectroscopy Data

The following tables summarize the reported ¹H and ¹³C NMR data for the parent compound, 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, and provide predicted shifts for this compound. The predictions are based on the expected electronic effects of N-methylation.

¹H NMR Data

| Proton | 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz) | Predicted this compound Chemical Shift (δ ppm), Multiplicity |

| NH (amide) | 10.32 (s, 1H) | Absent |

| NH (amide) | 8.50 (t, 1H, J = 5.6) | ~8.5 (broad s, 1H) |

| Ar-H | 7.73 (dd, 1H, J = 1.2 & 6.8) | ~7.7-7.8 (m, 1H) |

| Ar-H | 7.50-7.46 (m, 1H) | ~7.5-7.6 (m, 1H) |

| Ar-H | 7.19 (t, 1H, J = 6.8) | ~7.2-7.3 (m, 1H) |

| Ar-H | 7.08 (d, 1H, J = 8) | ~7.1-7.2 (m, 1H) |

| -CH₂- | 3.56 (d, 2H, J = 6) | ~3.6 (s, 2H) |

| N-CH₃ | Not Applicable | ~3.0-3.3 (s, 3H) |

Note: The ¹H NMR data for the parent compound was reported in CDCl₃[2].

¹³C NMR Data

| Carbon | 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione Chemical Shift (δ ppm) | Predicted this compound Chemical Shift (δ ppm) |

| C=O | 171.6 | ~171-172 |

| C=O | 168.5 | ~168-169 |

| Ar-C | 137.6 | ~137-138 |

| Ar-C | 132.7 | ~132-133 |

| Ar-C | 131.2 | ~131-132 |

| Ar-C | 126.0 | ~126-127 |

| Ar-C | 124.3 | ~124-125 |

| Ar-C | 121.3 | ~121-122 |

| -CH₂- | 44.9 | ~45-46 |

| N-CH₃ | Not Applicable | ~30-35 |

Note: The ¹³C NMR data for the parent compound was reported in CDCl₃[2].

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for benzodiazepine derivatives, based on established methodologies.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility and minimize signal overlap with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting product ions.

-

Mandatory Visualizations

The following diagrams illustrate the general workflows for NMR and mass spectrometry analysis.

Caption: General workflow for NMR analysis.

Caption: General workflow for Mass Spectrometry analysis.

References

Unlocking the Therapeutic Potential of 1,4-Benzodiazepine-2,5-diones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological macromolecules. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound class, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development endeavors.

Anticancer Activity: A Multi-pronged Approach

1,4-Benzodiazepine-2,5-diones have demonstrated significant potential as anticancer agents through multiple mechanisms of action, primarily as inhibitors of protein synthesis and as antagonists of the HDM2-p53 protein-protein interaction.

Inhibition of Protein Synthesis

A notable anticancer mechanism of certain 1,4-benzodiazepine-2,5-dione derivatives is the inhibition of protein synthesis. This leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity (Protein Synthesis Inhibition)

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 11a | Average of 60 human cancer cell lines | GI₅₀ | 0.24 µM | [1] |

| 52b | Non-Small-Cell Lung Cancer (NCI-H522) | In vivo | Significant tumor growth prevention | [1] |

Experimental Protocol: Polysome Profiling

This technique is instrumental in demonstrating the inhibition of protein synthesis by separating mRNAs based on the number of bound ribosomes.

-

Cell Lysis: Cells are treated with the test compound and cycloheximide (100 µg/mL) to arrest translation. The cells are then lysed in a hypotonic buffer.

-

Sucrose Gradient Centrifugation: The cell lysate is layered onto a linear sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation. This separates cellular components based on their sedimentation coefficient.

-

Fractionation and Analysis: The gradient is fractionated, and the absorbance at 254 nm is continuously measured to generate a polysome profile. A decrease in the polysome-to-monosome ratio in treated cells compared to controls indicates an inhibition of translation initiation. RNA can then be extracted from the fractions for further analysis.

Signaling Pathway: Inhibition of Protein Synthesis

HDM2-p53 Interaction Antagonism

The interaction between the p53 tumor suppressor and its negative regulator, HDM2, is a critical checkpoint in cell cycle control. Disruption of this interaction by small molecules can reactivate p53, leading to tumor cell apoptosis. 1,4-Benzodiazepine-2,5-diones have been identified as effective antagonists of this protein-protein interaction.[2][3][4]

Quantitative Data: HDM2 Antagonism

| Compound | Assay Type | Activity Metric | Value | Reference |

| 17 | MDM2 Binding | IC₅₀ | 394 nM | [3] |

| 19 | Fluorescence Polarization | IC₅₀ | 0.7 µM | [5] |

| BZD Derivative | Fluorescence Polarization | Kᵢ | 0.2 µM | [6] |

| Optimized BZD | Proliferation (JAR cells) | IC₅₀ | ~1 µM | [7] |

Experimental Protocol: Fluorescence Polarization (FP) Assay

This assay is used to measure the disruption of the HDM2-p53 interaction.

-

Principle: A fluorescently labeled p53-derived peptide is used as a probe. When bound to the larger HDM2 protein, the probe's rotation is slower, resulting in a high fluorescence polarization signal.

-

Procedure:

-

A constant concentration of the fluorescently labeled p53 peptide and HDM2 protein are incubated together.

-

Increasing concentrations of the 1,4-benzodiazepine-2,5-dione test compound are added.

-

If the test compound binds to HDM2 and displaces the fluorescent peptide, the peptide's rotation will increase, leading to a decrease in the fluorescence polarization signal.

-

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway: HDM2-p53 Interaction

Acetylcholinesterase (AChE) Inhibition

Certain derivatives of 1,4-benzodiazepine-2,5-diones have shown potent and reversible inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This suggests their potential therapeutic application in neurodegenerative diseases like Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound | Enzyme Source | Activity Metric | Value | Reference |

| 5a, 5b, 5c, 5g | Isolated frog rectus abdominis and guinea pig ileum | In vitro | Potent reversible anticholinesterase activity | [8] |

| 1,5-Benzodiazepine derivative | Rat cerebral cortex | IC₅₀ | 0.18-0.35 mM | [9] |

| 1,4- and 1,5-Benzodiazepines | Rat cerebral cortex | Kinetic analysis | Noncompetitive inhibition | [10] |

Experimental Protocol: Ellman's Method for AChE Activity

This is a widely used spectrophotometric method to determine AChE activity and inhibition.

-

Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound (inhibitor) at various concentrations.

-

Add a known amount of AChE to the mixture and pre-incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

Measure the rate of increase in absorbance at 412 nm over time using a spectrophotometer.

-

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined from the dose-response curve.

Experimental Workflow: Ellman's Method

Melanocortin Receptor Agonism

The 1,4-benzodiazepine-2,5-dione scaffold has been successfully utilized to develop potent agonists for melanocortin receptors (MCRs), particularly the melanocortin-4 receptor (MC4R).[11] The MC4R is a key regulator of energy homeostasis and appetite, making it an attractive target for the treatment of obesity.

Quantitative Data: Melanocortin Receptor Agonism

| Compound Series | Receptor | Activity Metric | Potency | Reference |

| 1,4-Benzodiazepine-2,5-diones | MC1R, MC3R, MC4R, MC5R | EC₅₀ | Nanomolar range | [11] |

| Tetrahydrodiazepine-5,7-dione series | MC1R, MC4R | In vivo | Reduced PYY-induced food intake |

Experimental Protocol: cAMP Functional Assay

This assay measures the functional consequence of MCR activation by quantifying the production of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Principle: MCRs are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to produce cAMP.

-

Procedure:

-

Cells expressing the melanocortin receptor of interest (e.g., CHO or HEK293 cells) are cultured.

-

The cells are treated with increasing concentrations of the 1,4-benzodiazepine-2,5-dione test compound in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, FRET, or ELISA).

-

-

Data Analysis: The EC₅₀ value, the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.

Signaling Pathway: Melanocortin Receptor Agonism

Other Potential Therapeutic Targets

While the aforementioned targets have been more extensively studied, preliminary evidence suggests that 1,4-benzodiazepine-2,5-diones may also have therapeutic potential in other areas.

-

Anti-tubercular Activity: Some derivatives have shown promising activity against Mycobacterium tuberculosis, with MIC values in the low microgram per milliliter range. The proposed mechanism involves the inhibition of the enoyl acyl carrier protein.

-

Tubulin Polymerization Inhibition: While some benzodiazepine derivatives have been shown to inhibit tubulin polymerization, specific and potent activity for the 1,4-benzodiazepine-2,5-dione scaffold in this area is not yet well-established in the literature. Further investigation is warranted to explore this potential mechanism for anticancer activity.

Conclusion

The 1,4-benzodiazepine-2,5-dione scaffold represents a versatile platform for the development of novel therapeutics. Its demonstrated activity against a range of targets, including those involved in cancer, neurodegenerative diseases, and metabolic disorders, underscores its importance in modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising class of compounds. Further structure-activity relationship (SAR) studies and mechanism of action investigations will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these molecules for clinical development.

References

- 1. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substituted 1,4-benzodiazepine-2,5-diones as alpha-helix mimetic antagonists of the HDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New benzodiazepines alter acetylcholinesterase and ATPDase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Dawn of a Scaffold: A Literature Review on the Discovery of Benzodiazepine-2,5-diones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Among its many derivatives, the 1,4-benzodiazepine-2,5-dione core has emerged as a particularly valuable template in drug discovery. This technical guide provides an in-depth review of the discovery and synthesis of this important class of compounds, presenting key quantitative data, detailed experimental protocols for seminal synthetic methods, and visualizations of relevant biological pathways and synthetic strategies.

Historical Perspective and Early Synthetic Approaches

While the broader class of benzodiazepines was famously pioneered by Leo Sternbach at Hoffmann-La Roche in the 1950s, the specific 1,4-benzodiazepine-2,5-dione scaffold has its own distinct history. Early synthetic strategies revolved around the cyclization of N-(2-aminobenzoyl)amino acids. A foundational and still relevant approach involves the reaction of isatoic anhydrides with amino acids. This method provides a straightforward entry to the benzodiazepine-2,5-dione core and has been adapted and optimized over the years, including the use of microwave irradiation to improve yields and reduce reaction times.[1]

Evolution of Synthetic Methodologies

The quest for greater molecular diversity and synthetic efficiency has led to the development of several powerful methods for constructing the benzodiazepine-2,5-dione skeleton.

The Ugi Four-Component Reaction

A significant advancement in the synthesis of these compounds was the application of the Ugi four-component condensation (4-CC). This one-pot reaction, utilizing an acid, an amine, a carbonyl compound, and an isocyanide, allows for the rapid assembly of complex molecular frameworks. In the context of benzodiazepine-2,5-diones, the Ugi reaction is typically followed by a cyclization step to furnish the desired heterocyclic system.[2][3] This approach is particularly amenable to the creation of large compound libraries for high-throughput screening.

Solid-Phase Synthesis

The advent of solid-phase organic synthesis provided a robust platform for the combinatorial synthesis of benzodiazepine-2,5-dione libraries. By anchoring one of the starting materials to a solid support, reagents and byproducts can be easily removed by filtration, streamlining the purification process. This methodology has been instrumental in exploring the structure-activity relationships (SAR) of this compound class.[4][5]

Palladium-Catalyzed Reactions

Modern organometallic chemistry has also contributed significantly to the synthesis of benzodiazepine-2,5-diones. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed for the crucial ring-closing step, offering a versatile and high-yielding alternative to traditional methods.[6]

Key Synthetic Protocols

Detailed experimental procedures for the synthesis of benzodiazepine-2,5-diones are crucial for their practical application in research and development. Below are representative protocols for three major synthetic routes.

Protocol 1: Synthesis from Isatoic Anhydride (Microwave-Assisted)[1]

-

Reaction Setup: In a 10 mL microwave vial, combine the desired isatoic anhydride (1.0 mmol), the corresponding α-amino acid (1.0 mmol), and glacial acetic acid (3 mL).

-

Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 130 °C for 3 minutes.

-

Workup: After cooling to room temperature, a precipitate will form. Collect the solid by filtration.

-

Purification: Wash the collected solid three times with hot water and then dry under vacuum to yield the benzodiazepine-2,5-dione.

Protocol 2: Two-Step Synthesis via Ugi Four-Component Condensation[2][7]

Step 1: Ugi Reaction

-

Reaction Setup: To a solution of a 2-nitrobenzoic acid derivative (1.0 mmol) and an α-amino ester hydrochloride (1.0 mmol) in methanol, add potassium hydroxide (1.0 mmol) and stir for 10 minutes at room temperature.

-

Component Addition: Cool the mixture to 0 °C and add the aldehyde (1.0 mmol) followed by the isocyanide (1.1 mmol).

-

Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC until completion.

-

Workup: Remove the solvent under reduced pressure and purify the crude product by chromatography to obtain the Ugi adduct.

Step 2: Reductive Cyclization

-

Reduction: Dissolve the Ugi adduct in a suitable solvent (e.g., ethanol, ethyl acetate) and perform a reduction of the nitro group to an amine. Common methods include catalytic hydrogenation (H₂, Pd/C) or reduction with a metal such as iron or zinc in acidic media.

-

Cyclization: The resulting amino compound will often cyclize spontaneously upon formation or with gentle heating to yield the benzodiazepine-2,5-dione.

-

Purification: Purify the final product by recrystallization or column chromatography.

Protocol 3: Solid-Phase Synthesis[4][5]

-

Resin Preparation: Start with a suitable resin, for example, a (chloromethyl)polystyrene (Merrifield) resin derivatized with a linker such as 4-hydroxy-2,6-dimethoxybenzaldehyde.

-

Amino Ester Loading: Load the desired α-amino ester onto the resin via reductive amination using NaBH(OAc)₃.

-

Acylation: Acylate the resin-bound amino ester with a substituted anthranilic acid using a standard peptide coupling reagent (e.g., PyBOP).

-

Cyclization: Induce lactamization to form the seven-membered ring. This is often achieved by treating the resin with a base such as DBU.

-

Alkylation (Optional): If desired, the N1 position can be alkylated using an appropriate alkylating agent and a base.

-

Cleavage: Cleave the final benzodiazepine-2,5-dione from the solid support using a strong acid, typically a mixture containing trifluoroacetic acid (TFA).

-

Purification: Purify the cleaved product by preparative HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, including reaction yields for various synthetic approaches and biological activity data.

Table 1: Comparison of Synthetic Yields for Benzodiazepine-2,5-dione Synthesis

| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |

| Microwave-Assisted | Isatoic anhydride, Glycine | 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | 61-71% | [1] |

| Ugi-4CC / Cyclization | 4-Chloro-2-nitrobenzoic acid, Aldehydes, Cyclohexyl isocyanide, α-Amino esters | Substituted 1,4-benzodiazepine-2,5-diones | Not specified | [3] |

| Solid-Phase Synthesis | Anthranilic acids, α-Amino esters, Alkylating agents | Library of 1,4-benzodiazepine-2,5-diones | High purity demonstrated by HPLC | [4] |

| Palladium-Catalyzed | 2-Nitrobenzoyl-α-amino acid methyl esters | Substituted 1,4-benzodiazepine-2,5-diones | Good to excellent | [6] |

Table 2: Biological Activity of Selected Benzodiazepine-2,5-diones

| Compound | Target/Assay | IC₅₀ (µM) | Cell Line | Reference |

| TDP521252 | Hdm2:p53 complex inhibition | 14 | Average over wt p53-expressing cell lines | [7] |

| TDP665759 | Hdm2:p53 complex inhibition | 0.7 | Average over wt p53-expressing cell lines | [7] |

| Compound 11a | Tumor cell growth inhibition (GI₅₀) | 0.24 | Average over 60 human cancer cell lines | [8] |

| Compound 9 | Hdm2 binding (FP) | 0.55 | - | [2] |

| Compound 17 | Hdm2 binding (FP) | 0.394 | - | [2] |

| Dimeric Benzodiazepine 10 | Cell Viability | 5.06 ± 0.94 (BJ), 4.17 ± 0.88 (MRC-5) | BJ, MRC-5 | [9] |

| Dimeric Benzodiazepine 11 | Cell Viability | Not specified | - | [9] |

Biological Significance: Targeting the p53-HDM2 Interaction

A significant area of interest for benzodiazepine-2,5-diones is their ability to act as antagonists of the p53-HDM2 protein-protein interaction. The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activity is negatively regulated by the oncoprotein HDM2 (human double minute 2). HDM2 binds to p53, promoting its degradation. Small molecules that can block this interaction can stabilize p53, leading to the reactivation of its tumor-suppressing functions. The benzodiazepine-2,5-dione scaffold has been identified as a promising template for the design of such inhibitors.[2][7][10]

References

- 1. A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. scite.ai [scite.ai]

- 6. researchgate.net [researchgate.net]

- 7. Benzodiazepinedione inhibitors of the Hdm2:p53 complex suppress human tumor cell proliferation in vitro and sensitize tumors to doxorubicin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the novel compound 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. Given the limited publicly available experimental data for this specific molecule, this document serves as a detailed methodological framework, guiding researchers through the essential steps of computational drug discovery and analysis. The protocols and techniques described herein are based on established best practices for the in silico evaluation of benzodiazepine derivatives.

Introduction to this compound and its Therapeutic Potential

This compound is a small molecule belonging to the benzodiazepine class of compounds. Benzodiazepines are a well-established class of psychoactive drugs known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. These effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1] The binding of benzodiazepines to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thus reducing neuronal excitability.

The core structure of 1,4-benzodiazepine-2,5-diones has been identified as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific substitutions on the benzodiazepine ring system, such as the methyl group at the N1 position in the target molecule, can significantly influence its pharmacological profile, including binding affinity, selectivity for different GABA-A receptor subtypes, and metabolic stability. In silico modeling provides a powerful and resource-efficient approach to predict these properties and guide the rational design of more potent and selective drug candidates.

The GABA-A Receptor: The Primary Biological Target

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the most common synaptic form in the brain consisting of two α, two β, and one γ subunit.[2] The benzodiazepine binding site is located at the interface between the α and γ subunits.[1] Understanding the precise interactions between a ligand and the amino acid residues within this binding pocket is crucial for predicting its affinity and functional effects. Key residues in the benzodiazepine binding site of the GABA-A receptor have been identified through mutagenesis and structural studies and are critical for guiding docking simulations.[3][4]

Signaling Pathway of GABA-A Receptor Modulation

The following diagram illustrates the signaling pathway initiated by the binding of GABA and a positive allosteric modulator like a benzodiazepine to the GABA-A receptor.

Figure 1: GABA-A Receptor Signaling Pathway.

In Silico Modeling Workflow

A systematic in silico approach is proposed to characterize the potential of this compound. This workflow encompasses molecular docking to predict binding affinity and pose, Quantitative Structure-Activity Relationship (QSAR) modeling to correlate structural features with activity, molecular dynamics simulations to assess complex stability, and ADMET prediction to evaluate drug-like properties.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]